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molecular formula C16H23N3O3 B8336680 1-(3-Methoxy-4-nitro-phenyl)-4-pyrrolidin-1-yl-piperidine CAS No. 761440-23-7

1-(3-Methoxy-4-nitro-phenyl)-4-pyrrolidin-1-yl-piperidine

Cat. No. B8336680
M. Wt: 305.37 g/mol
InChI Key: NIOXJCJXTQMUOD-UHFFFAOYSA-N
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Patent
US08471005B2

Procedure details

1-(3-Methoxy-4-nitro-phenyl)-4-pyrrolidin-1-yl-piperidine was prepared in an analogous fashion to [1-(3-Methoxy-4-nitro-phenyl)-piperidine-4-yl]dimethyl-amine of Example 475a replacing Dimethylamine with Pyrrolidine. The crude material was used after workup without further manipulation (350 mg, 96%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:17][CH2:16][CH:15]([N:18]([CH3:20])[CH3:19])[CH2:14][CH2:13]2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10].N1CC[CH2:23][CH2:22]1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:17][CH2:16][CH:15]([N:18]3[CH2:19][CH2:23][CH2:22][CH2:20]3)[CH2:14][CH2:13]2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])N1CCC(CC1)N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Step Three
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])N1CCC(CC1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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